molecular formula C19H21N5O2 B6436769 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline CAS No. 2549050-77-1

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline

Cat. No.: B6436769
CAS No.: 2549050-77-1
M. Wt: 351.4 g/mol
InChI Key: HGCPPNBRNAYTNQ-UHFFFAOYSA-N
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Description

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline intermediate. The methoxypyrimidine moiety is attached via an etherification reaction, using appropriate reagents and conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The methoxypyrimidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4,6-dimethoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline
  • 4-Methyl-2-(piperidin-1-yl)quinoline hydrochloride
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core is known for its versatility in biological interactions, while the piperidine and methoxypyrimidine moieties enhance its pharmacological potential .

Properties

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-18(23-17-6-4-3-5-16(17)22-13)24-9-7-14(8-10-24)26-19-20-11-15(25-2)12-21-19/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCPPNBRNAYTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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